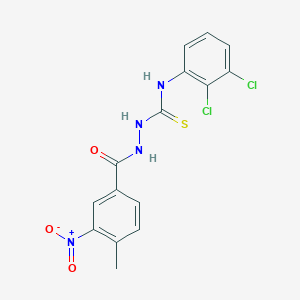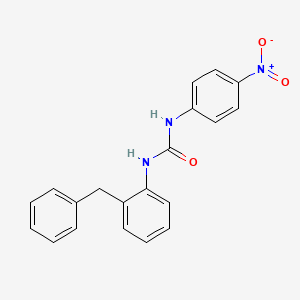![molecular formula C18H21N3OS B4115583 N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4115583.png)
N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea
Descripción general
Descripción
N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea, also known as NAPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thiourea family and has been synthesized using various methods. NAPT has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been used in a variety of scientific research applications, including studies of the nervous system, cancer, and inflammation. In the nervous system, N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect has been implicated in the potential use of N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea for the treatment of depression and other mood disorders.
In cancer research, N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This effect is thought to be due to the ability of N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea to inhibit the activity of certain enzymes involved in cell proliferation and survival.
N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has also been studied for its potential anti-inflammatory effects, with some studies suggesting that it may be effective in reducing inflammation in conditions such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. For example, N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which may be responsible for the antidepressant effects of N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea.
N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, including DNA topoisomerase II and protein kinase C. Additionally, N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception and neuroprotection.
Biochemical and Physiological Effects
N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has a range of biochemical and physiological effects, depending on the specific context in which it is used. For example, in the nervous system, N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been shown to increase the levels of dopamine and norepinephrine, leading to increased mood and motivation. In cancer cells, N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been shown to inhibit cell proliferation and induce apoptosis, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted manipulation of these processes. Additionally, N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been shown to have relatively low toxicity in animal studies, making it a relatively safe compound to work with.
However, there are also some limitations to using N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea in lab experiments. For example, N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has poor water solubility, which can make it difficult to work with in certain contexts. Additionally, the mechanism of action of N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea. One area of interest is the potential use of N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea as a treatment for depression and other mood disorders. Additionally, further research is needed to fully understand the mechanism of action of N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea and its potential applications in cancer research and inflammation. Finally, the development of new synthesis methods for N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea may allow for more efficient and cost-effective production of this compound, making it more widely available for scientific research.
Propiedades
IUPAC Name |
1-naphthalen-1-yl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-17-10-4-12-21(17)13-5-11-19-18(23)20-16-9-3-7-14-6-1-2-8-15(14)16/h1-3,6-9H,4-5,10-13H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLRYLQZCYUKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=S)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4115501.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4115514.png)


![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-propylbenzenesulfonamide](/img/structure/B4115528.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4115544.png)

![2-(4-sec-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4115557.png)
![methyl 3-({[(5-{1-[(2-bromobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4115565.png)

![4-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)-2,6-dimethylmorpholine](/img/structure/B4115577.png)
![N-(4-chlorobenzyl)-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115587.png)
![7-bromo-1-(4-isopropylphenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115592.png)